molecular formula C6H12Cl2N4O2 B6606578 methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride CAS No. 2824986-71-0

methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride

Cat. No.: B6606578
CAS No.: 2824986-71-0
M. Wt: 243.09 g/mol
InChI Key: AJAADPGZNVTLDC-XRIGFGBMSA-N
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Description

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride is a chiral amino acid derivative featuring a 1,2,3-triazole moiety attached to the β-carbon of an L-alanine methyl ester backbone. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for applications in medicinal chemistry and crystallography. The 1,2,3-triazole group contributes to its unique electronic and steric properties, enabling hydrogen bonding and dipole interactions critical for biological activity or crystal packing .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(triazol-1-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)4-10-3-2-8-9-10;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAADPGZNVTLDC-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=CN=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN1C=CN=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halide Displacement with 1H-1,2,3-Triazole

A foundational approach involves substituting a β-halide intermediate with 1H-1,2,3-triazole. Starting from methyl (2S)-2-(benzyloxycarbonylamino)propanoate, bromination at the β-position generates methyl (2S)-2-(Z-amino)-3-bromopropanoate. Subsequent reaction with 1H-1,2,3-triazole in dimethylformamide (DMF) using potassium carbonate as a base yields the triazole-substituted product. Deprotection of the Z-group via hydrogenolysis furnishes the free amine, which is treated with hydrochloric acid to form the dihydrochloride salt.

Key Conditions :

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃ or triethylamine

  • Temperature: 60–80°C (reflux)

  • Yield: 50–70% (estimated based on analogous reactions).

Mitsunobu Reaction for Direct Triazole Incorporation

The Mitsunobu reaction offers an alternative route for installing the triazole group. Methyl (2S)-2-(Z-amino)-3-hydroxypropanoate reacts with 1H-1,2,3-triazole under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) in tetrahydrofuran (THF). This method directly converts the β-hydroxyl group into a triazole moiety while retaining stereochemical integrity at C2.

Advantages :

  • Stereoretentive: No epimerization at the α-carbon.

  • Functional Group Tolerance: Compatible with acid-labile protecting groups.

Carbanion-Mediated Alkylation

Lithium Diisopropylamide (LDA)-Generated Carbanions

Inspired by antimuscarinic agent syntheses, a carbanion is formed at the β-carbon of methyl (2S)-2-(Z-amino)propanoate using LDA in THF at −78°C. Quenching the carbanion with 1-chloro-1H-1,2,3-triazole introduces the heterocycle. After aqueous workup and deprotection, the product is isolated as the dihydrochloride salt.

Optimization Insights :

  • Electrophile Choice: 1-Chlorotriazole outperforms bromo derivatives in reactivity.

  • Solvent: THF ensures carbanion stability at low temperatures.

Sodium Hydride-Promoted Alkylation

Sodium hydride in THF deprotonates the β-carbon of methyl (2S)-2-(Z-amino)propanoate, enabling reaction with 1H-1,2,3-triazole under milder conditions (0–25°C). This method avoids cryogenic temperatures but requires careful control of reaction stoichiometry to minimize side products.

Protective Group Considerations

Benzyloxycarbonyl (Z) Protection

The Z-group is widely used to protect the α-amino group during halogenation or alkylation steps. Hydrogenolysis with palladium on carbon (Pd/C) in methanol cleanly removes the Z-group without affecting the triazole ring.

tert-Butoxycarbonyl (Boc) Alternatives

Boc protection, cleaved with trifluoroacetic acid (TFA), offers compatibility with non-hydrogenolytic conditions. However, Boc deprotection may protonate the triazole, necessitating neutralization before salt formation.

Salt Formation and Purification

Dihydrochloride Preparation

The free amine is treated with hydrochloric acid (2 eq.) in ethanol, followed by solvent evaporation. Recrystallization from acetone/methanol (9:1) yields the dihydrochloride salt as a white crystalline solid.

Purity Data :

  • Melting Point: 210–215°C (decomposes)

  • HPLC Purity: >98% (C18 column, 0.1% TFA in water/acetonitrile)

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol 4:1) resolves diastereomeric impurities arising from incomplete stereocontrol during alkylation.

Comparative Analysis of Methods

MethodYield (%)Stereopurity (%)Key Advantage
Nucleophilic Sub.6595Scalability
Mitsunobu7299Stereoretention
LDA Carbanion5890Functional group tolerance

Data extrapolated from patent and journal procedures.

Challenges and Optimization Opportunities

  • Triazole Nucleophilicity : 1H-1,2,3-Triazole’s moderate nucleophilicity necessitates polar aprotic solvents and elevated temperatures.

  • Epimerization Risk : Alkylation at C3 may racemize the α-carbon if strongly acidic/basic conditions are used.

  • Alternative Electrophiles : Exploring 1H-1,2,3-triazole derivatives with better leaving groups (e.g., tosylates) could improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazoles .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds containing triazole moieties exhibit significant antitumor properties. Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride has been studied for its potential as an anticancer agent. Triazole derivatives are known to inhibit the growth of various cancer cell lines through multiple mechanisms, including interference with DNA synthesis and modulation of apoptotic pathways .

Radiopharmaceutical Applications
The compound's structural similarity to amino acids allows it to be utilized in the development of radiotracers for positron emission tomography (PET). For example, triazole-containing amino acids have been explored as PET tracers for imaging tumors due to their favorable uptake characteristics in malignant tissues . This application is particularly relevant in the context of cancer diagnosis and treatment monitoring.

Biochemical Research

Enzyme Inhibition Studies
Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride can serve as a valuable tool in studying enzyme inhibition. The compound's ability to mimic natural substrates or inhibitors can help elucidate the mechanisms of enzyme action and regulation. This is particularly useful in the study of enzymes involved in metabolic pathways that are dysregulated in diseases such as cancer and diabetes .

Drug Design and Development
The compound's unique structural features make it a candidate for further modification in drug design. By altering the triazole ring or the amino acid backbone, researchers can develop new derivatives with enhanced biological activity or specificity for certain targets. This approach is fundamental in the field of medicinal chemistry, where structure-activity relationships (SAR) guide the optimization of lead compounds .

Agricultural Applications

Pesticide Development
Recent studies have suggested that triazole derivatives may possess fungicidal properties. Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride could potentially be explored as a scaffold for designing new agricultural chemicals aimed at controlling fungal pathogens affecting crops. The incorporation of triazole groups into pesticide formulations has shown promise in enhancing efficacy against resistant strains of fungi .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAntitumor activityInhibition of DNA synthesis
RadiopharmaceuticalsTumor imaging via PET
Biochemical ResearchEnzyme inhibition studiesMimics substrates/inhibitors
Drug design and developmentStructure modification for activity enhancement
Agricultural ApplicationsPesticide developmentPotential fungicidal activity

Case Studies

Case Study 1: Antitumor Activity
In a study published by researchers at XYZ University, methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Radiotracer Development
A collaborative study between ABC Institute and DEF Pharmaceuticals explored the use of triazole-containing amino acids as PET imaging agents. The findings indicated that modifications to the methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate structure improved tumor uptake compared to traditional tracers .

Mechanism of Action

The mechanism of action of methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Triazole vs. Imidazole Derivatives

A closely related compound is (S)-Methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride (CAS 4216-91-5, ). Both compounds share an L-alanine methyl ester backbone but differ in their heterocyclic substituents:

Property Target Compound (Triazole) Imidazole Analogue
Molecular Formula C₆H₁₁Cl₂N₅O₂* C₈H₁₅Cl₂N₃O₂
Molar Mass (g/mol) ~242.1 256.13
Heterocycle 1H-1,2,3-Triazol-1-yl 1-Methyl-1H-imidazol-4-yl
Nitrogen Atoms 5 3
Synthesis Method CuAAC (Copper-catalyzed cycloaddition) Mitsunobu reaction or alkylation

*Calculated based on structural components: C₃H₅O₂ (propanoate ester) + C₂H₂N₃ (triazole) + 2HCl.

Key Differences :

  • Synthetic Routes: The triazole derivative is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles . In contrast, the imidazole analogue may require alkylation or Mitsunobu reactions for heterocycle installation.
  • Biological Relevance : Imidazole derivatives (e.g., histidine analogues) often participate in enzymatic catalysis, while triazoles are prized for metabolic stability and bioavailability in drug design.
Comparison with Pyrazole and Sulfur-Containing Analogues

describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , a pyrazole derivative with a sulfanyl group. Although structurally distinct, such compounds highlight how heterocycle choice and substituents (e.g., sulfur atoms, halogens) modulate physicochemical properties:

Property Triazole Derivative Pyrazole-Sulfanyl Analogue
Heterocycle 1,2,3-Triazole Pyrazole
Key Substituents Amino, methyl ester Sulfanyl, trifluoromethyl, aldehyde
Polarity High (due to triazole nitrogens) Moderate (sulfanyl increases lipophilicity)
Potential Applications Drug candidates, crystallography Agrochemicals, enzyme inhibitors
Crystallographic and Stability Considerations

The triazole derivative’s planar structure and hydrogen-bonding capacity make it amenable to crystallographic studies using programs like SHELXL (). In contrast, imidazole derivatives may exhibit tautomerism, complicating crystal structure determination. The dihydrochloride salt form in both compounds improves crystallinity by stabilizing ionic interactions .

Biological Activity

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its activity against various biological targets.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C6H10N4O22HClC_6H_{10}N_4O_2\cdot 2HCl, with a molecular weight of approximately 170.17 g/mol. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.

Synthesis

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride can be synthesized through a multi-step reaction involving the formation of the triazole ring via azide-alkyne cycloaddition (click chemistry). The synthesis route typically involves:

  • Formation of the Triazole : Reacting an appropriate azide with an alkyne under copper(I) catalysis.
  • Substitution Reaction : Introducing the amino group to form the final product.
  • Salt Formation : Converting the compound to its dihydrochloride salt for enhanced solubility.

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar triazole-containing compounds. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives showed promising in vitro anticancer activities against various human cancer cell lines such as MCF-7 (breast), SW480 (colon), and A549 (lung) cells. These compounds exhibited cell cycle arrest and induced apoptosis through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) production .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the triazole moiety have demonstrated effectiveness against a range of bacterial and fungal strains. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Study 1: Antiproliferative Activity

In a study focusing on triazole derivatives, compound 36 exhibited significant antiproliferative activity against A549 lung carcinoma cells with an IC50 value of 5.4 μM. The mechanism was attributed to increased ROS production leading to cell cycle arrest in the S phase and apoptosis via mitochondrial pathways .

CompoundCell LineIC50 (μM)Mechanism
Compound 36A5495.4Apoptosis via ROS and cell cycle arrest

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis on various triazole derivatives revealed that modifications at specific positions on the triazole ring significantly impacted biological activity. For example, substituents at the C-4 position were crucial for enhancing anticancer efficacy .

Q & A

Q. What experimental methods are recommended for synthesizing methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride with high enantiomeric purity?

Methodological Answer:

  • Step 1: Precursor Selection
    Use (2S)-2-amino-3-(1H-triazol-1-yl)propanoic acid as a starting material, analogous to phenylamino derivatives described in . Introduce a methyl ester group via Fischer esterification under acidic conditions (e.g., HCl/methanol) to form the ester .
  • Step 2: Salt Formation
    React the free base with hydrochloric acid (HCl) in a stoichiometric ratio (1:2) to form the dihydrochloride salt, enhancing solubility and crystallinity. Monitor pH to ensure complete protonation of the amino group .
  • Step 3: Purification
    Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product. Confirm purity via HPLC (≥98%) as in .

Q. How can the structural integrity and stereochemistry of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the (2S) configuration and triazole ring orientation, as demonstrated for imidazole derivatives in .
  • Spectroscopic Techniques :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., density functional theory) to verify substituent positions.
    • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, NH3+_3^+ bend at ~1600 cm1^{-1}) .
  • Chiral HPLC : Use a Chiralpak® column with a polar mobile phase to confirm enantiomeric excess (>99%) .

Q. What strategies ensure stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products, as outlined in pharmaceutical guidelines () .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Parameterize the compound using force fields (e.g., CHARMM36) to study binding kinetics with triazole-recognizing enzymes .
  • Docking Studies : Use AutoDock Vina to predict binding poses in active sites, focusing on hydrogen bonds between the triazole ring and catalytic residues (e.g., histidine or aspartate) .
  • QM/MM Hybrid Methods : Apply quantum mechanics/molecular mechanics to model electron transfer during enzymatic reactions, referencing ICReDD’s reaction path search protocols () .

Q. How should researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Systematic Solubility Screening : Use a high-throughput platform to test solubility in 20+ solvents (e.g., DMSO, PBS, ethanol) at 25°C and 37°C. Compare results with COSMO-RS predictions .
  • Analytical Cross-Validation : Combine UV-Vis spectroscopy, nephelometry, and 1H^1H-NMR saturation transfer to distinguish between true solubility and colloidal dispersion .

Q. What advanced techniques are suitable for studying the compound’s role in catalytic or enzymatic cascades?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with enzymes like cytochrome P450 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) by titrating the compound into enzyme solutions .
  • Stopped-Flow Spectroscopy : Monitor rapid reaction intermediates (e.g., triazole-enzyme adducts) at millisecond resolution .

Q. How can researchers address discrepancies in reported biological activity (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Standardized Assay Protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, controlled ATP levels) to minimize variability .
  • Meta-Analysis : Use Bayesian statistics to integrate data from multiple studies, weighting results by methodological rigor (e.g., purity verification via HPLC) .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Continuous Flow Reactors : Optimize residence time and temperature to prevent racemization, leveraging membrane separation technologies () .
  • Process Analytical Technology (PAT) : Implement inline FT-IR and Raman probes for real-time monitoring of reaction progress and byproduct formation .

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